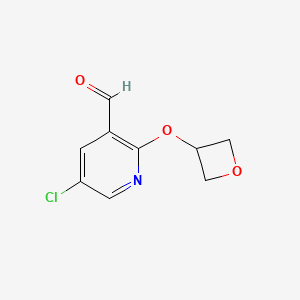
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is a chemical compound that features a unique structure combining a chlorinated pyridine ring with an oxetane moiety and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde typically involves the formation of the oxetane ring followed by its attachment to the chlorinated nicotinaldehyde. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxetane ring. This is followed by a nucleophilic substitution reaction where the oxetane moiety is introduced to the chlorinated nicotinaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and scalability.
化学反应分析
Types of Reactions
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinic acid.
Reduction: Formation of 5-Chloro-2-(oxetan-3-yloxy)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(oxetan-3-yloxy)pyridin-3-amine
- 5-(Oxetan-3-yloxy)nicotinic acid
Uniqueness
5-Chloro-2-(oxetan-3-yloxy)nicotinaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields.
属性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
5-chloro-2-(oxetan-3-yloxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8ClNO3/c10-7-1-6(3-12)9(11-2-7)14-8-4-13-5-8/h1-3,8H,4-5H2 |
InChI 键 |
DFXNSNZZHLCBJM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)OC2=C(C=C(C=N2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


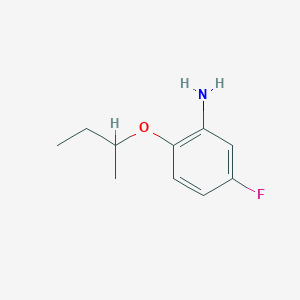
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)

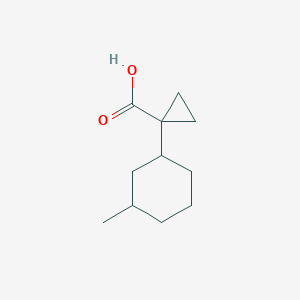
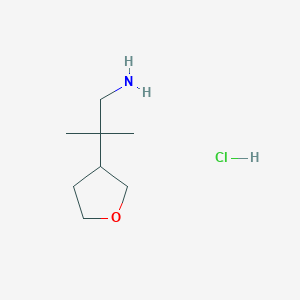
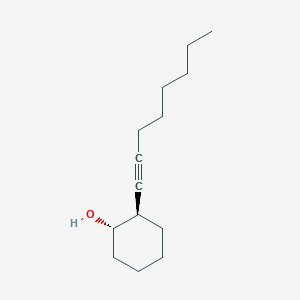
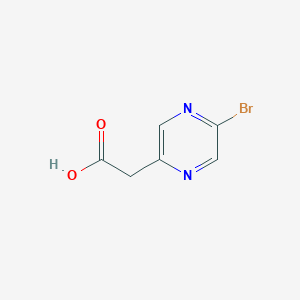

![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)
![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)


![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B15278068.png)
